molecular formula C18H21N5O2 B2967338 N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide CAS No. 1359065-48-7

N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide

Cat. No.: B2967338
CAS No.: 1359065-48-7
M. Wt: 339.399
InChI Key: DQAVEMQFVQZIKE-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is an intriguing compound due to its diverse applications in various fields of scientific research and industry. It belongs to the class of quinoxaline derivatives, which are known for their significant biological activities. This compound's unique structure enables it to interact with various biological targets, making it a valuable subject of study.

Mechanism of Action

Target of Action

The primary target of N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is DNA . This compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This interaction with DNA is crucial for its biological activity, particularly its anticancer properties .

Mode of Action

This compound interacts with DNA through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and inhibit the processes of replication and transcription . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

It is known that the compound’s intercalation into dna can disrupt a variety of cellular processes, including dna replication and transcription . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .

Pharmacokinetics

Its ability to intercalate dna suggests that it may have good cellular permeability, which could potentially enhance its bioavailability .

Result of Action

The primary result of the action of this compound is the induction of cell death in cancer cells . By intercalating DNA, the compound disrupts essential cellular processes, leading to cell cycle arrest and apoptosis . This makes it a potential candidate for the development of new anticancer drugs .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the compound’s ability to intercalate DNA . Additionally, the presence of other molecules, such as proteins or other DNA-binding compounds, can also influence its action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide typically involves the cyclization of appropriate precursors. One common route includes the condensation of cyclohexylamine with a quinoxaline derivative followed by triazole ring formation. The reaction conditions often require the use of a solvent like ethanol and a catalyst such as acetic acid under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the synthetic route for scalability. This includes the use of continuous flow reactors and catalysts to ensure higher yields and lower production costs. Purification methods such as crystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: : It can be oxidized to form more complex structures.

  • Reduction: : Reduction reactions can lead to the formation of different quinoxaline derivatives.

  • Substitution: : This compound can participate in substitution reactions where different functional groups replace specific hydrogen atoms.

Common Reagents and Conditions

The reactions typically involve reagents such as sodium borohydride for reduction, hydrogen peroxide for oxidation, and halogenating agents for substitution reactions. The conditions vary based on the reaction but usually involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Depending on the reaction, major products can include various quinoxaline derivatives and triazoloquinoxaline compounds with modified functional groups. These products often retain the core structure of the original compound but exhibit different chemical properties and biological activities.

Scientific Research Applications

Chemistry

In chemistry, N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound has shown potential as an inhibitor of specific enzymes and receptors. It is being investigated for its potential to modulate biological pathways and its effectiveness as a therapeutic agent.

Medicine

Medical research has explored the compound's potential as an anti-inflammatory, anti-cancer, and antimicrobial agent. Its ability to interact with various molecular targets makes it a promising candidate for drug development.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.

Comparison with Similar Compounds

N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is unique compared to similar compounds due to its specific structure, which confers distinct chemical and biological properties. Similar compounds include other quinoxaline derivatives and triazoloquinoxaline compounds, which may share some biological activities but differ in their overall efficacy and specificity. The uniqueness of this compound lies in its cyclohexyl and triazoloquinoxaline moieties, which contribute to its distinctive properties.

By understanding the synthesis, reactivity, applications, and mechanisms of this compound, researchers can continue to explore its potential in various fields and uncover new uses for this fascinating molecule. If you have any more questions or need further details, let me know. I'm here to help!

Properties

IUPAC Name

N-cyclohexyl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N5O2/c1-12-20-21-17-18(25)22(14-9-5-6-10-15(14)23(12)17)11-16(24)19-13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQAVEMQFVQZIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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